USP Chromatographic Fingerprint vs. Altretamine Impurities
The USP 2025 Altretamine Capsules monograph (Table 2: Organic Impurities) establishes a definitive chromatographic fingerprint for 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (designated 'Altretamine dichloro analog') that quantitatively distinguishes it from five other specified impurities including the parent drug altretamine [1]. Within the same validated LC system (Column: 4.6-mm × 25-cm, 5-µm packing L96; Mobile phase: phosphate buffer pH 7.0 / acetonitrile gradient; Flow rate: 1.5 mL/min; Detection: UV 242 nm), the dichloro analog elutes at RRT 0.87 with RRF 0.87, compared to altretamine (RRT 1.00, RRF 1.0) and the closest eluting impurity, the monochloro analog (RRT 0.96, RRF 1.3) [1]. The acceptance criterion for this specific impurity is NMT 0.1% for Altretamine drug substance and NMT 0.4% for Altretamine Capsules, requiring a dedicated reference standard that cannot be substituted by any other triazine derivative without invalidating the compendial method [2].
| Evidence Dimension | Chromatographic identity (Relative Retention Time and Relative Response Factor) under USP compendial conditions |
|---|---|
| Target Compound Data | RRT = 0.87, RRF = 0.87, Detector = 242 nm, Acceptance Criteria (drug substance) = NMT 0.1%, Acceptance Criteria (capsules) = NMT 0.4% |
| Comparator Or Baseline | Altretamine (parent drug): RRT = 1.00, RRF = 1.0, Detector = 215/242 nm; Altretamine monochloro analog: RRT = 0.96, RRF = 1.3, Detector = 242 nm, Acceptance Criteria = NMT 0.1% (drug substance) / NMT 0.4% (capsules); Altretamine diketo analog: RRT = 0.21, RRF = 0.44, Detector = 242 nm; Altretamine chloro keto analog: RRT = 0.35, RRF = 0.60, Detector = 215 nm; Altretamine keto analog: RRT = 0.56, RRF = 1.3, Detector = 242 nm |
| Quantified Difference | ΔRRT vs. altretamine = −0.13; ΔRRT vs. nearest impurity (monochloro) = −0.09; ΔRRF vs. monochloro analog = −0.43 (33% lower response factor) |
| Conditions | USP 2025 Altretamine Capsules organic impurities method: LC-UV, Column L96 (4.6-mm × 25-cm, 5-µm), Mobile phase A = 1.7 g/L dibasic potassium phosphate pH 7.0, Mobile phase B = acetonitrile, gradient elution, Flow rate 1.5 mL/min, Detection 242 nm, Injection volume 20 µL |
Why This Matters
For ANDA filers and QC laboratories, the 33% lower RRF (0.87 vs. 1.3) and distinct RRT separation (Δ = −0.09 from the nearest impurity) mean that only an authenticated reference standard of this exact compound can ensure accurate quantitation and regulatory compliance — substitution with any other triazine analog will produce incorrect impurity profiling results and potential ANDA rejection.
- [1] United States Pharmacopeia (USP 2025). Altretamine Capsules — Section 4: IMPURITIES, Table 2: Organic Impurities (Names, Relative Retention Times, Relative Response Factors, Detector Wavelengths, Acceptance Criteria). USP-NF, 2025 Edition. View Source
- [2] United States Pharmacopeia (USP 2025). Altretamine — Section 4: IMPURITIES, Table 2 (drug substance monograph with NMT 0.1% acceptance criteria for dichloro analog). USP-NF, 2025 Edition. View Source
